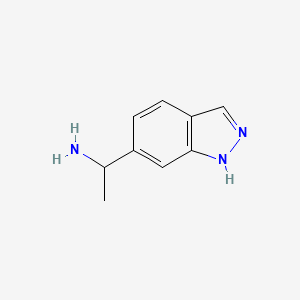
propane-2-sulfonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2-sulfonyl bromide is an organosulfur compound with the molecular formula C3H7BrO2S. It is a sulfonyl halide, specifically a sulfonyl bromide, which is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. This compound is used in various chemical reactions and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-2-sulfonyl bromide can be synthesized through several methods. One common method involves the reaction of propane-2-sulfonic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of propane-2-sulfonic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in the presence of a solvent like dichloromethane or chloroform, and the product is isolated through extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-2-sulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: It can be reduced to propane-2-sulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to propane-2-sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of propane-2-sulfonyl chloride.
Oxidation: Formation of propane-2-sulfonic acid.
Applications De Recherche Scientifique
Propane-2-sulfonyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which is important in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industrial Applications: It is used in the production of surfactants, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propane-2-sulfonyl bromide involves the formation of a sulfonyl cation (SO2+) intermediate, which is highly electrophilic. This intermediate can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methane-sulfonyl bromide (CH3SO2Br)
- Ethane-sulfonyl bromide (C2H5SO2Br)
- Butane-2-sulfonyl bromide (C4H9SO2Br)
Uniqueness
Propane-2-sulfonyl bromide is unique due to its specific reactivity and the ability to introduce the sulfonyl group into organic molecules with high selectivity. Compared to methane-sulfonyl bromide and ethane-sulfonyl bromide, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
42738-13-6 |
|---|---|
Formule moléculaire |
C3H7BrO2S |
Poids moléculaire |
187.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



